molecular formula C9H11N3O2 B12079522 1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid

1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12079522
M. Wt: 193.20 g/mol
InChI Key: VQLGZTZKUSBOBJ-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains both a pyrazine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyrazine-2-carboxylic acid with a suitable pyrrolidine derivative can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid
  • 3-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid
  • 1-(Pyrazin-2-yl)pyrrolidine-4-carboxylic acid

Uniqueness

1-(Pyrazin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-1-4-12(6-7)8-5-10-2-3-11-8/h2-3,5,7H,1,4,6H2,(H,13,14)

InChI Key

VQLGZTZKUSBOBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C2=NC=CN=C2

Origin of Product

United States

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